![molecular formula C8H9N3O B12821760 N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the benzimidazole ring in the structure of this compound imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of a hydroxylamine group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or ethanol, and catalysts such as sulfuric acid or acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring and the subsequent introduction of the hydroxylamine group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzimidazole ring and the hydroxylamine group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound. .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(1-Methyl-1H-benzo[d]imidazol-2-yl)nitrosoamine, while reduction may produce N-(1-Methyl-1H-benzo[d]imidazol-2-yl)amine .
Aplicaciones Científicas De Investigación
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. The hydroxylamine group can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparación Con Compuestos Similares
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine can be compared with other benzimidazole derivatives such as:
N-(1H-benzo[d]imidazol-2-yl)hydroxylamine: Lacks the methyl group, resulting in different chemical and biological properties.
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)amine: Lacks the hydroxylamine group, affecting its reactivity and applications.
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)nitrosoamine: Contains a nitroso group instead of a hydroxylamine group, leading to different biological activities
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
N-(1-methylbenzimidazol-2-yl)hydroxylamine |
InChI |
InChI=1S/C8H9N3O/c1-11-7-5-3-2-4-6(7)9-8(11)10-12/h2-5,12H,1H3,(H,9,10) |
Clave InChI |
CWAHQDPYVLLBJW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


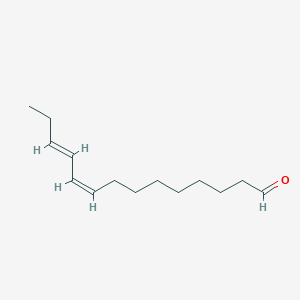
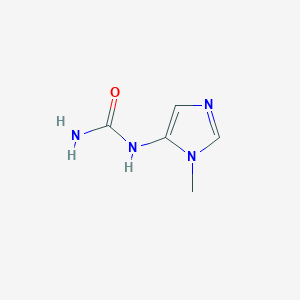

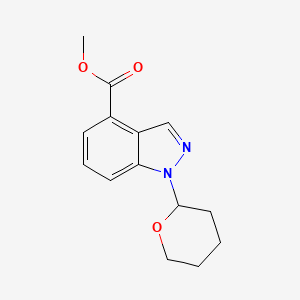
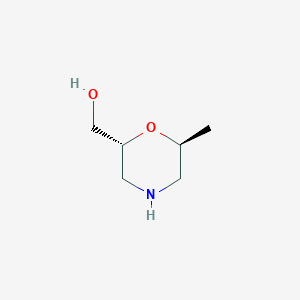
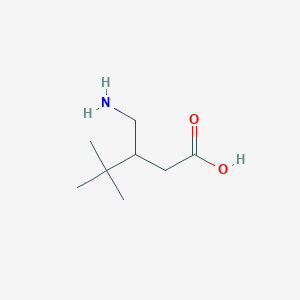

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
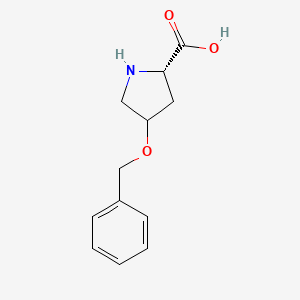
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)


![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)

